molecular formula C13H23FN2O B1477346 (4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-2-yl)methanone CAS No. 2097944-02-8

(4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-2-yl)methanone

Cat. No. B1477346
CAS RN: 2097944-02-8
M. Wt: 242.33 g/mol
InChI Key: DJSCHRRXODZUJY-UHFFFAOYSA-N
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Description

“(4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-2-yl)methanone” is an organic compound . It is used for pharmaceutical testing . The molecular formula of a similar compound, (4-(Difluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone, is C12H20F2N2O, and the molecular weight is 246.3 g/mol.


Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . The presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the Piperidine derivatives .

Scientific Research Applications

Pharmaceutical Applications

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . For instance, 4,4-disubstituted N-benzyl piperidines have shown activity against different viruses, including the H1N1 influenza virus . Another compound with a piperidine core has been discovered as a potential inhibitor of SARS-CoV2 .

Material Science Applications

Heterocyclic compounds, including piperidine derivatives, possess important applications in material science . They are used as fluorescent sensors, dyestuffs, brightening agents, plastics, information storage, and analytical reagents .

Obesity Treatment

Piperidine derivatives have also been investigated for their potential in treating obesity and related metabolic syndrome . A compound displaying significant weight-loss efficacy in DIO mice is currently under development .

Synthesis of Annulated N-heterocyclic Carbene Ligands

Piperidine derivatives can be used as reactants for the synthesis of annulated N-heterocyclic carbene ligands .

Development of Muscarinic Receptor Antagonists

Piperidine derivatives have been used in the development of M3 muscarinic receptor antagonists .

Creation of Selective 5-ht5A Receptor Antagonists

Another application of piperidine derivatives is in the synthesis of selective 5-ht5A receptor antagonists .

Synthesis of Ternary Platinum (II) Complexes

Piperidine derivatives can also be used in the synthesis of ternary platinum (II) complexes .

Future Directions

Piperidine derivatives are being utilized in different therapeutic applications . This review article sheds light on the most recent studies proving the importance of the piperidine nucleus in the field of drug discovery . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

properties

IUPAC Name

[4-(fluoromethyl)-4-methylpiperidin-1-yl]-piperidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23FN2O/c1-13(10-14)5-8-16(9-6-13)12(17)11-4-2-3-7-15-11/h11,15H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSCHRRXODZUJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)C2CCCCN2)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-2-yl)methanone
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